molecular formula C23H19FN6O4 B2597934 1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1226435-55-7

1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2597934
CAS No.: 1226435-55-7
M. Wt: 462.441
InChI Key: PNCYAEWBPPYABX-UHFFFAOYSA-N
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Description

1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a novel synthetic compound provided for research and development purposes. This complex molecule features a 1,2,4-oxadiazole ring and a pyrazolo[1,5-d][1,2,4]triazinone core, structural motifs often associated with potential biological activity in medicinal chemistry. The integration of these heterocyclic systems, along with the 4-fluorophenyl and 4-ethoxy-3-methoxyphenyl substituents, makes it a compound of significant interest for investigating structure-activity relationships, particularly in the discovery of new enzyme inhibitors or receptor modulators. Its specific mechanism of action and primary research applications are yet to be fully characterized, positioning it as a valuable tool for exploratory biological screening and lead optimization studies in pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O4/c1-3-33-19-9-6-15(10-20(19)32-2)22-26-21(34-28-22)12-29-23(31)18-11-17(27-30(18)13-25-29)14-4-7-16(24)8-5-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYAEWBPPYABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal and materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization of a hydrazide with carboxylic acid derivatives under acidic or basic conditions.
  • Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core : This involves cyclization reactions that integrate the pyrazole and triazine functionalities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's structure suggests it may interact with various molecular targets involved in inflammatory pathways. Inhibition of specific enzymes or receptors can lead to reduced levels of inflammatory cytokines such as TNF and IL-17 . This mechanism positions the compound as a candidate for treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, with some showing promising results in inhibiting cell proliferation . The specific mechanisms are still under investigation but may involve modulation of signaling pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy. The most active derivative exhibited an MIC value significantly lower than standard antibiotics, suggesting a novel mechanism of action that warrants further exploration .

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that the compound could effectively reduce pro-inflammatory cytokine levels in stimulated immune cells. These findings support its potential application in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
Anti-inflammatoryReduced TNF and IL-17 levels
AnticancerCytotoxicity against cancer cell lines

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by modulating various signaling pathways such as the MAPK/ERK pathway. It has shown potential in inhibiting cell proliferation and inducing apoptosis in several cancer cell lines. For instance, studies have demonstrated its efficacy against breast cancer and leukemia cells by disrupting the normal cell cycle and promoting programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests its potential use in developing new antimicrobial agents .

Enzyme Inhibition

Another significant application lies in its ability to inhibit specific enzymes related to various diseases. The compound has been found to inhibit kinases and proteases crucial for cancer progression and inflammation. Its action on enzymes like acetylcholinesterase indicates potential use in treating neurodegenerative diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to reduce inflammation markers in animal models, suggesting its potential therapeutic role in conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies have documented the applications of this compound:

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that the compound effectively reduced tumor growth in xenograft models of breast cancer when administered at specific dosages .
  • Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against Candida species, showing a potency greater than traditional antifungal agents like ketoconazole .
  • Enzyme Inhibition Research : A study focused on the inhibitory effects of this compound on acetylcholinesterase revealed promising results for potential use in Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, focusing on core structures, substituents, and reported activities:

Compound Name / ID Core Structure Key Substituents Reported Activity/Synthesis Insights Reference
Target Compound Pyrazolo[1,5-d][1,2,4]triazinone - 8-(4-Fluorophenyl)
- 1-[(3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl]
N/A (Hypothetical kinase inhibition inferred)
7/8-Substituted-2-oxo/thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one Pyrazolo[1,5-a][1,3,5]triazinone - 2-Oxo/thioxo
- 7/8-Substituted (e.g., aryl, alkyl)
Synthesized via 5-aminopyrazole intermediates
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - 3-(4-Methoxyphenyl)
- 5-Triazole-linked chloro-dimethoxyphenyl
N/A (Structural analogue for oxadiazole role)
1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides 1,2,4-Triazole - 3-Carboxamide
- 4-Methoxyphenyl and trimethoxyphenyl
Anti-inflammatory (COX-2 inhibition)
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrano-pyrazole-oxazinone - 4-Methoxyphenyl
- Pyrano-oxazinone fusion
Synthesized via multi-component reactions

Key Observations

Core Structure Differences: The target’s pyrazolo[1,5-d][1,2,4]triazinone core differs from the pyrazolo[1,5-a][1,3,5]triazinone in by the position of ring fusion (1,5-d vs. 1,5-a) and triazine substitution (1,2,4 vs. 1,3,5). Oxadiazole-containing analogues (e.g., ID 942034-80-2 in ) share the 1,2,4-oxadiazole moiety but lack the fused triazinone system, highlighting the target’s unique hybrid design .

Substituent Effects :

  • The 4-fluorophenyl group in the target compound is analogous to substituents in kinase inhibitors (e.g., imatinib), where fluorine enhances metabolic stability and hydrophobic interactions .
  • Ethoxy and methoxy groups on the oxadiazole-linked phenyl ring may improve solubility compared to purely hydrophobic substituents (e.g., chlorophenyl in ID 942034-80-2) .

Synthesis Pathways :

  • The target’s synthesis likely involves multi-component reactions (similar to ) or intramolecular cyclization of urea/thiourea intermediates (as in ) .
  • The oxadiazole ring could be formed via cyclization of amidoxime precursors, a common strategy for 1,2,4-oxadiazoles .

The 4-fluorophenyl and oxadiazole groups may confer anti-inflammatory or anticancer activity, as seen in structurally related triazoles and oxadiazoles .

Critical Analysis of Evidence Limitations

  • Gaps in Direct Data: None of the provided sources explicitly describe the target compound’s synthesis or bioactivity. Predictions rely on structural parallels to compounds with reported activities (e.g., anti-inflammatory triazoles in ) .

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